Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate is an organic compound that belongs to the class of thienyl derivatives. This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to an oxobutanoate ester group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate typically involves the bromination of a thiophene derivative followed by esterification. One common method includes the reaction of 3-bromo-2-thiophenecarboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and reagents, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-bromo-2-thienyl)-4-oxobutanoate: Similar structure but with the bromine atom at a different position on the thiophene ring.
Ethyl 2-(3-bromo-2-thienyl)-1,3-thiazole-4-carboxylate: Contains a thiazole ring instead of an oxobutanoate group.
1-(3-bromo-2-thienyl)-4-(4-bromo-2-thienyl)butane-1,4-dione: A dione derivative with bromine atoms on both thiophene rings.
Uniqueness
Ethyl 4-(3-bromo-2-thienyl)-4-oxobutanoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(3-bromothiophen-2-yl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-2-14-9(13)4-3-8(12)10-7(11)5-6-15-10/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANQUKJYTLPXQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275886 |
Source
|
Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-19-3 |
Source
|
Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-bromo-γ-oxo-2-thiophenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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